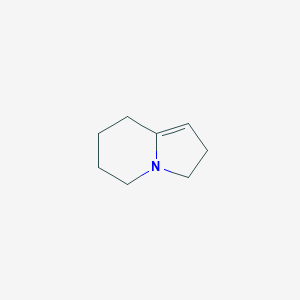

2,3,5,6,7,8-Hexahydroindolizine

Overview

Description

Indolizine, an isomer of indole and known as pyrrole[1,2-a]pyridine, consists of a 10π conjugated planar electronic structure . The partially or more often wholly hydrogenated derivatives of indolizine can be frequently found as backbones in many bioactive natural products .

Synthesis Analysis

The synthesis of indolizines has been overshadowed by numerous new strategies that have been revealed especially within the last ten years . The desire to achieve substitution patterns which were hard to build sparked the discovery of completely new pathways, e.g. transition metal-catalyzed reactions and approaches based on oxidative coupling . These surrogates were obtained by N-alkylation of 2-alkylpyridines with easily accessible cyanohydrin triflates .Chemical Reactions Analysis

The chemical reactions involving indolizines are diverse and have been the subject of numerous studies . The reactions are based on either pyridine or pyrrole scaffolds, as well as selected methodologies leading to π-expanded indolizines .Scientific Research Applications

Synthesis of Tri- and Tetrahydroxyindolizidines

Hexahydro-3-oxo-indolizine has been studied for its ability to be transformed into trihydroxyindolizidine and tetrahydroxyindolizidine, indicating its potential in the synthesis of complex organic compounds (Lennartz & Steckhan, 2001).

Single-Step Synthesis of Tetrahydroindolizines

A single-step synthesis method using 2-formylpiperidine hydrochloride and 1,3-dicarbonyl compounds has been developed to create 5,6,7,8-tetrahydroindolizines, showcasing the versatility of hexahydroindolizine-related compounds in chemical synthesis (Capomolla, Lim, & Zhang, 2015).

Biological Activity of Indolizine Derivatives

Research on indolizine derivatives, including hexahydroindolizine variants, revealed anti-5-hydroxytryptamine, antihistamine, antiacetylcholine, and CNS-depressant activities, indicating their significance in pharmacological studies (Antonini, Claudi, Gulini, Micossi, & Venturi, 1977).

Ruthenium(II) Complexes Incorporating Hexahydroindolizine Derivatives

Hexahydroindolizine derivatives have been used in the synthesis of novel ruthenium(II) complexes, which demonstrate significant anticancer properties, highlighting their potential in medical chemistry (Pierroz et al., 2012).

Castanospermine: A Hexahydroindolizine Alkaloid

Castanospermine, a hexahydroindolizine alkaloid, has shown potential in inhibiting glycoprotein processing, impacting viral glycopeptides, and demonstrating significant antiviral effects, particularly against influenza and human immunodeficiency virus (Pan et al., 1983; Walker et al., 1987).

Synthesis of Functionalized Tetrahydroindolizines

The synthesis of functionalized 5,6,7,8-tetrahydroindolizines using environmentally friendly methods and sustainable metal catalysts showcases the compound's relevance in green chemistry and pharmaceutical applications (Cavitt & France, 2016).

Properties

IUPAC Name |

2,3,5,6,7,8-hexahydroindolizine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N/c1-2-6-9-7-3-5-8(9)4-1/h5H,1-4,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQQWSUFPEGCZGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2CCC=C2C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90511251 | |

| Record name | 2,3,5,6,7,8-Hexahydroindolizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90511251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85380-99-0 | |

| Record name | 2,3,5,6,7,8-Hexahydroindolizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90511251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B3359350.png)

![6,8-Dimethylpyrimido[4,5-c]pyridazine-3,5,7(2H,6H,8H)-trione](/img/structure/B3359388.png)

![1H-Pyrrolo[3,2-c]pyridine-2-carboxamide](/img/structure/B3359412.png)

![4-[4-(1-azabicyclo[2.2.2]oct-3-yloxy)phenyl]-1H-indole](/img/structure/B3359426.png)